1,2-dichloro-3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene
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Overview
Description
1,2-Dichloro-3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene is an organic compound with the molecular formula C₁₇H₁₈Cl₂O₃. It is a complex molecule featuring multiple functional groups, including chloro, methoxy, and phenoxy groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dichloro-3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene typically involves multi-step organic reactions. One common method includes the following steps:
Preparation of 2-methoxy-4-methylphenol: This can be synthesized from 4-methylphenol through methylation using methanol and a suitable catalyst.
Formation of 3-(2-methoxy-4-methylphenoxy)propyl bromide: This involves the reaction of 2-methoxy-4-methylphenol with 3-bromopropanol in the presence of a base such as potassium carbonate.
Final Coupling Reaction: The final step involves the reaction of 1,2-dichlorobenzene with 3-(2-methoxy-4-methylphenoxy)propyl bromide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the chloro groups or to modify the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated or hydrogenated products.
Scientific Research Applications
1,2-Dichloro-3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-dichloro-3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity or receptor binding, depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-3-methoxybenzene: Similar structure but lacks the propoxy and phenoxy groups.
2,4-Dichloroanisole: Contains chloro and methoxy groups but differs in the position and additional substituents.
Uniqueness
1,2-Dichloro-3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene is unique due to its combination of chloro, methoxy, and phenoxy groups, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
1,2-dichloro-3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-12-7-8-14(16(11-12)20-2)21-9-4-10-22-15-6-3-5-13(18)17(15)19/h3,5-8,11H,4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHCTSMVIWZSSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C(=CC=C2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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